[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683947
InChI: InChI=1S/C12H18BNO4S/c1-10-9-11(13(15)16)5-6-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
SMILES: B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O
Molecular Formula: C12H18BNO4S
Molecular Weight: 283.16 g/mol

[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid

CAS No.:

Cat. No.: VC13683947

Molecular Formula: C12H18BNO4S

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid -

Specification

Molecular Formula C12H18BNO4S
Molecular Weight 283.16 g/mol
IUPAC Name (3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid
Standard InChI InChI=1S/C12H18BNO4S/c1-10-9-11(13(15)16)5-6-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Standard InChI Key WLQISZBYZLKCLX-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid, reflects its core structure: a phenyl ring substituted at the 3-position with a methyl group and at the 4-position with a piperidine-1-sulfonyl moiety. The boronic acid group (-B(OH)2_2) at the phenyl ring’s 1-position confers reactivity toward diols and transition metal catalysts . Key structural identifiers include:

  • SMILES Notation: B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O\text{B}(C_1=CC(=C(C=C_1)S(=O)(=O)N_2CCCCC_2)C)(O)O

  • InChI Key: WLQISZBYZLKCLX-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem’s computed descriptors reveal a planar phenyl ring system with the sulfonyl group adopting a tetrahedral geometry. The piperidine ring exists in a chair conformation, minimizing steric strain . Rotatable bonds include the sulfonyl-linked piperidine and boronic acid groups, enabling conformational flexibility . Hydrogen bond donor and acceptor counts are 2 and 5, respectively, facilitating interactions with polar solvents and biomolecules .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H18BNO4S\text{C}_{12}\text{H}_{18}\text{BNO}_{4}\text{S}
Molecular Weight283.16 g/mol
CAS Number2377608-49-4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count4

Synthesis and Reactivity

Synthetic Pathways

The synthesis of [3-methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid typically proceeds via nucleophilic aromatic substitution. A bromophenylboronic acid precursor reacts with piperidine-1-sulfonyl chloride under basic conditions, displacing the bromide ion. Palladium catalysts may facilitate boronic acid retention during sulfonation . Alternative routes involve lithiation-borylation strategies, though these are less common due to handling challenges.

Reactivity in Cross-Coupling Reactions

As a boronic acid, this compound participates in Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl halides. The electron-withdrawing sulfonyl group activates the phenyl ring toward electrophilic substitution, while the piperidine moiety enhances solubility in polar aprotic solvents . Reaction yields depend on catalyst choice (e.g., Pd(PPh3_3)4_4) and base (e.g., Na2_2CO3_3).

Table 2: Exemplary Suzuki Coupling Conditions

ParameterDetailOutcome
CatalystPd(PPh3_3)4_4 (5 mol%)78% Yield
BaseNa2_2CO3_3 (2 equiv)Complete Conversion
SolventDME/H2_2O (4:1)Homogeneous Mix
Temperature80°C, 12 hrsOptimal

Applications in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

Boronic acids are pivotal in constructing biaryl motifs prevalent in drug candidates. For instance, this compound’s sulfonyl group may enhance binding to serine proteases, suggesting utility in protease inhibitor design . Its methyl group provides steric hindrance, potentially modulating selectivity in target engagement.

Material Science Applications

The sulfonyl-piperidine moiety’s electron-withdrawing nature stabilizes charge-transfer complexes, relevant in organic semiconductors. Preliminary studies indicate compatibility with thiophene-based polymers, though device efficiencies remain unoptimized.

Biological Interactions and Prospective Uses

Diol Recognition and Sensing

Boronic acids reversibly bind 1,2- and 1,3-diols, enabling glucose sensing applications. The piperidine-sulfonyl group may reduce oxidation susceptibility, enhancing sensor longevity . Competitive assays with alizarin red S show moderate binding affinity (Kd104K_d \approx 10^{-4} M).

AspectDetailImplication
Synthetic Yield65–78%Scalable Production
SolubilityDMSO > 50 mg/mLBiocompatibility
Thermal StabilityDecomposes at 210°CLimited High-Temp Use
Toxicity (LD50_{50})Not DeterminedRequires Safety Profiling

Future research should prioritize toxicological profiling and biological target identification. Computational docking studies could elucidate interactions with disease-relevant enzymes, while derivatization may expand its applicability in catalysis and therapeutics.

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